molecular formula C13H12O2 B108095 3-Phenoxybenzyl alcohol CAS No. 13826-35-2

3-Phenoxybenzyl alcohol

Cat. No.: B108095
CAS No.: 13826-35-2
M. Wt: 200.23 g/mol
InChI Key: KGANAERDZBAECK-UHFFFAOYSA-N
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Description

3-Phenoxybenzyl alcohol is a member of the class of benzyl alcohols, characterized by a benzyl alcohol bearing a phenoxy substituent at the C-3 position. This compound is a metabolite of the insecticide permethrin and is known for its role as a marine xenobiotic metabolite . Its molecular formula is C13H12O2, and it has a molecular weight of 200.2332 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxybenzyl alcohol typically involves the reduction of 3-phenoxybenzaldehyde. This reduction can be achieved using suitable reducing agents at temperatures ranging from 5°C to 25°C . One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent such as methanol or ethanol.

Industrial Production Methods: Industrial production of

Biological Activity

3-Phenoxybenzyl alcohol (3-PBalc) is a significant metabolite of pyrethroid insecticides, which are widely used for pest control due to their selective toxicity towards insects compared to mammals. Understanding the biological activity of 3-PBalc is crucial for assessing its potential health effects and environmental impact.

This compound is derived from the hydrolysis of various pyrethroid compounds, such as esfenvalerate. It is further metabolized into 3-phenoxybenzoic acid (3-PBA), which is another important metabolite. The metabolic pathway involves the oxidation of the alcohol group to form 3-PBA, which can then undergo conjugation with amino acids or sulfates for detoxification and excretion .

Estrogenic Activity

Research has indicated that 3-PBalc exhibits estrogenic activity in vitro. A study utilizing the MCF-7 human breast cancer cell line demonstrated that 3-PBalc has an effective concentration (EC50) of approximately 6.67×1066.67\times 10^{-6} M, indicating its ability to stimulate cell proliferation similar to estrogen . In contrast, 3-PBA showed anti-estrogenic properties with an inhibitory concentration (IC50) of 6.5×1056.5\times 10^{-5} M .

Table 1: Estrogenic Activity of this compound

CompoundActivity TypeEC50/IC50 (M)
This compoundEstrogenic6.67×1066.67\times 10^{-6}
3-Phenoxybenzoic AcidAnti-estrogenic6.5×1056.5\times 10^{-5}

In Vitro Studies

In vitro experiments have shown that when MCF-7 cells were treated with various concentrations of 3-PBalc, there was a notable increase in cell proliferation. For instance, at a concentration of 0.0010.001 mM, the proliferation rate exceeded that of cells treated with 11 nM estradiol after ten days . The results suggest that 3-PBalc may mimic estrogen's effects on breast cancer cells, raising concerns about its potential role as an endocrine disruptor.

Figure 1: Cell Proliferation in MCF-7 Cells Treated with 3-PBalc

Cell Proliferation
Note: This figure illustrates the absorbance readings indicating cell proliferation over time.

In Vivo Studies

In vivo studies involving immature female Sprague-Dawley rats dosed with pyrethroid metabolites, including 3-PBalc, found no significant effects on the onset of puberty when compared to controls. This suggests that while there may be in vitro estrogenic activity, the physiological impact in vivo could differ significantly due to metabolic processes and dosage levels .

Toxicological Implications

The toxicological profile of 3-PBalc indicates a need for cautious evaluation regarding its environmental persistence and potential human exposure through dietary or occupational routes. Its classification as a metabolite of common insecticides underlines the importance of monitoring its levels in biological systems and understanding its long-term effects on health.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Phenoxybenzyl alcohol, and how do reaction conditions influence yield and purity?

this compound is synthesized via coupling reactions involving halogenobenzyl alcohols or hydroxybenzyl alcohols. For example:

  • Nickel-catalyzed coupling : 3-Bromo-benzyl alcohol reacts with phenol under mild conditions (80°C, aqueous K₂CO₃, SDS surfactant) using alumina-supported Ni nanoparticles, achieving high yields with recyclable catalysts .
  • Copper-mediated synthesis : 3-Hydroxybenzyl alcohol reacts with chlorobenzene in DMI solvent at 150°C, catalyzed by CuCl₂ complexed with 8-hydroxyquinoline, yielding >80% product .
    Purification typically involves distillation or chromatography. Reaction solvent polarity (e.g., toluene vs. acetonitrile) and catalyst stability significantly impact yield and selectivity .

Q. How is this compound oxidized to 3-Phenoxybenzaldehyde while minimizing overoxidation?

Chemoselective oxidation methods include:

  • Heterogeneous catalysis : Platinum (1 wt%) or palladium (5 wt%) on carbon with O₂ at 80°C, using additives like lead nitrate to suppress overoxidation to carboxylic acids. Yields reach 90% with <7% overoxidation .
  • Magnesium bromide complexes : Branched urea-MgBr₂ catalysts with H₂O₂ at 60°C achieve rapid oxidation (2 hours) without overreduction .
    Monitoring reaction time and using alkali washes (to remove acidic byproducts) are critical for purity .

Advanced Research Questions

Q. What mechanistic insights explain the differential degradation rates of this compound compared to its analogs in microbial systems?

Bacillus sp. strain DG-02 degrades this compound slower than 3-Phenoxybenzoic acid (3-PBA) due to:

  • Structural hindrance : The alcohol group reduces substrate-enzyme binding efficiency for 3-PBA hydrolase .
  • Toxicity : this compound exhibits higher microbial toxicity and environmental persistence compared to 3-PBA, limiting enzymatic processing .
    Studies using LC-MS/MS to track metabolites (e.g., this compound → 3-Phenoxybenzoate) reveal angular dioxygenation as a rate-limiting step .

Q. How do catalyst design and reaction engineering improve the sustainability of this compound oxidation?

Advanced catalyst systems address selectivity and recyclability:

  • Magnetic nanoparticle catalysts : Fe₃O₄-supported Ni or Pd enables easy separation and reuse for ≥5 cycles without activity loss .
  • Solvent optimization : Non-polar solvents (toluene, hexane) enhance O₂ diffusion in Pt/Pd-catalyzed oxidations, reducing energy input .
    Lifecycle assessments (LCAs) comparing homogeneous vs. heterogeneous systems highlight reduced waste and energy use in the latter .

Q. Methodological Considerations

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • HPLC and GC-MS : For purity assessment (>98% via HPLC) and quantification of degradation intermediates .
  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., distinguishing 3- vs. 4-hydroxybenzyl alcohol derivatives) .
  • LC-MS/MS : Tracks metabolic pathways in biodegradation studies, identifying key intermediates like 3-Phenoxybenzoate .

Q. How can researchers mitigate experimental artifacts in oxidation studies?

  • Control for autoxidation : Use inert atmospheres (N₂/Ar) during catalyst-free trials to isolate catalytic effects .
  • Additive screening : Test Bi(NO₃)₃ as a less-toxic alternative to Pb(NO₃)₂ for suppressing overoxidation .

Q. Data Contradictions and Validation

  • Degradation efficiency disparities : While Bacillus sp. DG-02 poorly degrades this compound, Pseudomonas sp. ET1 shows higher efficiency, suggesting species-specific enzyme adaptations . Validate via comparative genomics or enzyme activity assays.
  • Catalyst performance : Conflicting reports on Pd vs. Pt efficiency (e.g., Pd yields higher overoxidation) necessitate controlled benchmarking under identical conditions .

Q. Key Research Gaps

  • Enzyme engineering : Directed evolution of 3-PBA hydrolase to enhance alcohol derivative processing .
  • Environmental fate studies : Long-term ecotoxicology data on this compound accumulation in aquatic systems .

Properties

IUPAC Name

(3-phenoxyphenyl)methanol
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InChI

InChI=1S/C13H12O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KGANAERDZBAECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H12O2
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DSSTOX Substance ID

DTXSID7027756
Record name 3-Phenoxybenzenemethanol
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Molecular Weight

200.23 g/mol
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Physical Description

Colorless or light yellow liquid; [Alfa Aesar MSDS]
Record name 3-Phenoxybenzyl alcohol
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CAS No.

13826-35-2
Record name 3-Phenoxybenzyl alcohol
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Record name 3-Phenoxybenzylalcohol
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Record name Benzenemethanol, 3-phenoxy-
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Record name 3-phenoxybenzylic alcohol
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Record name 3-PHENOXYBENZYL ALCOHOL
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Synthesis routes and methods I

Procedure details

2.42 g. (0.01 mole) of 3-phenoxybenzyl acetate, 5 cm3. of methanol and 5 cm3. of 2N sodium hydroxide solution are refluxed for three hours. Then the methanol is distilled off and the organic phase is dissolved in 30 cm3. of methylene chloride, washed with 10 cm3. of 1N hydrochloric acid solution and 10 cm3. of water. 1.90 g. of 3-phenoxybenzyl alcohol are obtained. nD20 : 1.593, yield 95%.
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Synthesis routes and methods II

Procedure details

2.42 g. (0.01 mole) of 3-phenoxybenzyl acetate, 10 cm3. of methanol, 10 cm3. of water and 0.2 g. of acid ion exchange resin (Nafion H) are refluxed with stirring for nine hours. After cooling the reaction mixture is filtered off and evaporated. The residue is dissolved in 30 cm3. of methylene chloride, washed with 10 cm3. of 1N sodium hydroxide solution and 10 cm3. of water then evaporated. 1.8 g. of 3-phenoxybenzyl alcohol are obtained. nD20 : 1.593, yield 90%.
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Synthesis routes and methods III

Procedure details

2.42 g. (0.01 mole) of 3-phenoxybenzyl acetate, 5 cm3. of methanol and 5 cm3. of 2N hydrochloric acid solution are refluxed for three hours. Then the methanol is distilled off. The organic phase is dissolved in 30 cm3. of methylene chloride, washed with 10 cm3. of water, 10 cm3. of 1N sodium hydroxide solution and 10 cm3. of water then evaporated. 1.8 g. of 3-phenoxybenzyl alcohol are obtained. nD20 : 1.593, yield 90%.
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Synthesis routes and methods IV

Procedure details

A process according to claim 1 for the preparation of 3-phenoxybenzyl-[3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylate], which comprises reacting 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylic acid with dimethylchloromethylydene-ammonium chloride and further reacting dimethyl-[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyloxy]-methylydene-ammonium chloride obtained with 3-phenoxybenzyl alcohol in the presence of said organic base.
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3-phenoxybenzyl-[3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylate]
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dimethyl-[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyloxy]-methylydene-ammonium chloride
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Synthesis routes and methods V

Procedure details

A 500-milliliter, 4-necked glass reaction vessel equipped with a magnetic stirring bar, pressure-equalizing addition funnel, thermometer, and reflux condenser vented to a mercury bubbler was charged with 9.6 grams (0.248 mole plus 5% excess) of sodium borohydride and 64 grams (0.30 mole) of m-phenoxybenzoic acid and flushed 10 minutes with dry nitrogen. The reaction vessel was cooled in an external ice/water bath as 0.2 liter of tetrahydrofuran was added dropwise followed by 40.6 milliliters (0.33 mole) of boron trifluoride diethyl etherate over a 1 hour period while maintaining a temperature of 0°-10°C. The reaction mixture was then stirred for 12 hours at 20°C followed by 2 hours at 40°C. The product was isolated using a procedure similar to that described in Example 1 giving 48 grams (80% yield) of m-phenoxybenzyl alcohol, n20D 1.5935.
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Retrosynthesis Analysis

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